Cas no 1704516-05-1 (3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide)

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide is a specialized organic compound featuring a sulfonyl-linked chlorobenzene moiety and an azetidine carboxamide group substituted with a 3,4-dimethylphenyl ring. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the sulfonyl group enhances electrophilic reactivity, while the azetidine ring offers conformational rigidity, which may improve binding affinity in target interactions. The chlorobenzene and dimethylphenyl substituents contribute to lipophilicity, potentially influencing pharmacokinetic properties. This compound is suited for research applications in drug discovery, where its unique structural features could be leveraged for developing enzyme inhibitors or receptor modulators. Handling requires standard laboratory precautions for sulfonamide derivatives.
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide structure
1704516-05-1 structure
Product name:3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
CAS No:1704516-05-1
MF:C18H19ClN2O3S
MW:378.873062372208
CID:6014417
PubChem ID:90595126

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
    • 1-Azetidinecarboxamide, 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)-
    • F6442-3002
    • AKOS024887647
    • 1704516-05-1
    • 3-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
    • 3-((4-chlorophenyl)sulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
    • Inchi: 1S/C18H19ClN2O3S/c1-12-3-6-15(9-13(12)2)20-18(22)21-10-17(11-21)25(23,24)16-7-4-14(19)5-8-16/h3-9,17H,10-11H2,1-2H3,(H,20,22)
    • InChI Key: CQVUPIAFICVUPH-UHFFFAOYSA-N
    • SMILES: N1(C(NC2=CC=C(C)C(C)=C2)=O)CC(S(C2=CC=C(Cl)C=C2)(=O)=O)C1

Computed Properties

  • Exact Mass: 378.0804913g/mol
  • Monoisotopic Mass: 378.0804913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 578
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.390±0.06 g/cm3(Predicted)
  • Boiling Point: 633.1±55.0 °C(Predicted)
  • pka: 12.95±0.70(Predicted)

3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6442-3002-25mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
25mg
$109.0 2023-09-09
Life Chemicals
F6442-3002-1mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
1mg
$54.0 2023-09-09
Life Chemicals
F6442-3002-75mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
75mg
$208.0 2023-09-09
Life Chemicals
F6442-3002-20μmol
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
20μmol
$79.0 2023-09-09
Life Chemicals
F6442-3002-10mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
10mg
$79.0 2023-09-09
Life Chemicals
F6442-3002-30mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
30mg
$119.0 2023-09-09
Life Chemicals
F6442-3002-20mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
20mg
$99.0 2023-09-09
Life Chemicals
F6442-3002-2mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
2mg
$59.0 2023-09-09
Life Chemicals
F6442-3002-4mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
4mg
$66.0 2023-09-09
Life Chemicals
F6442-3002-5mg
3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide
1704516-05-1
5mg
$69.0 2023-09-09

Additional information on 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide

3-(4-Chlorobenzenesulfonyl)-N-(3,4-Dimethylphenyl)azetidine-1-carboxamide: A Comprehensive Overview

3-(4-Chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide (CAS No. 1704516-05-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidine derivatives and is characterized by its unique structural features, including a chlorobenzenesulfonyl group and a dimethylphenyl substituent. These structural elements contribute to its potential therapeutic applications and biological activities.

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide involves a multi-step process that typically begins with the preparation of the azetidine core. The azetidine ring is then functionalized with the chlorobenzenesulfonyl and dimethylphenyl groups through a series of chemical reactions, such as nucleophilic substitution and coupling reactions. The precise synthetic route can vary depending on the specific conditions and reagents used, but common methods include the use of sulfonyl chlorides and transition metal-catalyzed cross-coupling reactions.

Recent studies have highlighted the potential of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide in various biological contexts. One notable area of research is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been shown to exhibit potent inhibitory effects on certain kinases, which are key targets in cancer therapy. The chlorobenzenesulfonyl group is believed to play a crucial role in this activity by facilitating interactions with the enzyme's active site.

In addition to its enzymatic inhibition properties, 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in activated immune cells. This makes it a promising candidate for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide have also been studied to evaluate its suitability for therapeutic use. Preclinical data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound shows good oral bioavailability and a reasonable half-life, which are important factors for its potential development as an oral medication.

To further understand the mechanisms underlying the biological activities of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide, researchers have employed various techniques, including molecular docking studies and cellular assays. These studies have provided insights into how the compound interacts with its molecular targets and modulates cellular signaling pathways. For example, molecular docking simulations have revealed that the compound binds to specific residues within the active site of target enzymes, leading to conformational changes that inhibit their catalytic activity.

Clinical trials are currently underway to assess the safety and efficacy of 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide in human subjects. Early-phase trials have shown promising results, with no major adverse effects reported at therapeutic doses. However, more extensive studies are needed to fully evaluate its long-term safety and effectiveness in treating various diseases.

In conclusion, 3-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)azetidine-1-carboxamide (CAS No. 1704516-05-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its ability to inhibit key enzymes and reduce inflammation, making it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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